molecular formula C11H13ClN2O2 B6147204 N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride CAS No. 1588364-70-8

N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride

Cat. No.: B6147204
CAS No.: 1588364-70-8
M. Wt: 240.7
InChI Key:
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Description

N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran ring, which is known for its biological activity, and an aminoethyl group, which enhances its reactivity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride typically involves the reaction of 1-benzofuran-2-carboxylic acid with 2-aminoethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: N-substituted benzofuran derivatives.

Scientific Research Applications

N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group enhances its binding affinity, while the benzofuran ring can modulate biological activity through various pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)maleimide hydrochloride
  • 2-aminoethyl methacrylate hydrochloride
  • Tris(2-aminoethyl)amine

Uniqueness

N-(2-aminoethyl)-1-benzofuran-2-carboxamide hydrochloride stands out due to its unique combination of a benzofuran ring and an aminoethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

1588364-70-8

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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